molecular formula C13H12N4O3 B5544530 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Cat. No. B5544530
M. Wt: 272.26 g/mol
InChI Key: FFVSZRXZTNWTFS-UHFFFAOYSA-N
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Description

Chromen-2-one derivatives are known for their diverse biological activities and applications in medicinal chemistry. Tetrazoles, on the other hand, are crucial in drug design due to their bioisosteric similarity to carboxylic acid groups, offering improved pharmacokinetic properties.

Synthesis Analysis

The synthesis of chromen-2-one derivatives often involves multi-component reactions, offering good yields and short reaction times. For instance, Wan et al. (2014) reported efficient one-pot syntheses of related compounds using three-component condensation reactions, highlighting the efficiency of such methods in synthesizing chromene derivatives (Wan et al., 2014).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, plays a crucial role in understanding compound properties. Al-Hourani et al. (2020) described the crystallographic analysis of tetrazole derivatives, underscoring the importance of structural analysis in the context of chemical and biological activity (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving chromen-2-one derivatives can vary widely, from Knoevenagel condensation to Michael addition, depending on the desired chemical modification. Pyrko (2018) described the synthesis of new tetraheterocyclic compounds, showcasing the diverse chemical reactivity of chromene derivatives (Pyrko, 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation. Detailed analysis of these properties is essential for understanding the behavior of these compounds under various conditions.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, define the potential applications of chromen-2-one derivatives. Studies such as those conducted by Hamdi et al. (2011) explore the antibacterial and antioxidant activities of chromen-2-one derivatives, indicating their significant chemical properties (Hamdi et al., 2011).

Scientific Research Applications

Synthesis and Antibacterial Activities

4-Ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one derivatives have been explored for their synthesis and potential antibacterial activities. For instance, innovative compounds with a base structure similar to 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one were synthesized and evaluated for their antimicrobial properties. These compounds showed promising results in screening for antibacterial and antifungal activities, indicating their potential in medicinal chemistry and drug development (Parameshwarappa et al., 2009).

Antioxidative and Anti-inflammatory Properties

Research has also uncovered previously undescribed chromenyl derivatives with antioxidative and anti-inflammatory properties. Compounds with structures related to 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one demonstrated significant antioxidative activities and exhibited potential as anti-inflammatory agents due to their ability to inhibit key enzymes involved in the inflammation process (Joy & Chakraborty, 2017).

Antiviral Potential Against SARS-CoV-2

In the context of the COVID-19 pandemic, derivatives of 4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one were synthesized and evaluated for their potential as inhibitors against the SARS-CoV-2 main protease (Mpro), demonstrating their potential application in the search for effective COVID-19 treatments (Mohareb & Abdo, 2021).

Antimicrobial and Enzyme Inhibition

Further studies have reported the synthesis of novel compounds based on the chromen-2-one structure, displaying significant antimicrobial activity. These compounds were evaluated against various strains of bacteria and fungi, showing notable efficacy. Additionally, enzyme assay studies indicated potential mechanisms of action, providing insights into their antimicrobial properties (Tiwari et al., 2018).

properties

IUPAC Name

4-ethyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-2-8-5-13(18)20-11-6-9(3-4-10(8)11)19-7-12-14-16-17-15-12/h3-6H,2,7H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVSZRXZTNWTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

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